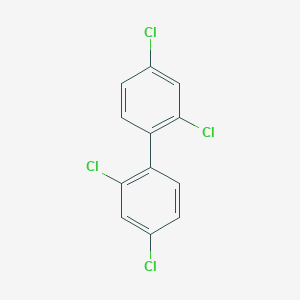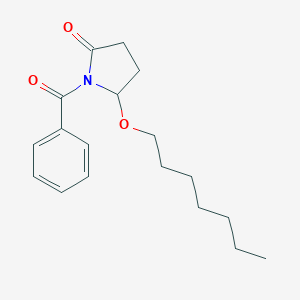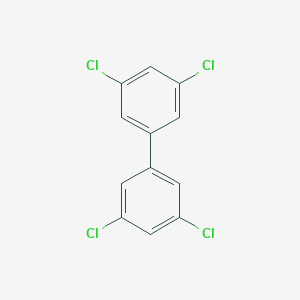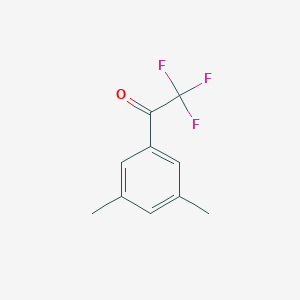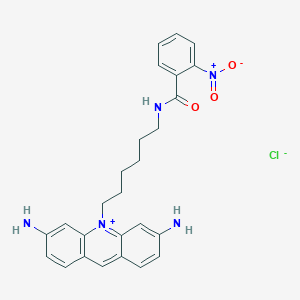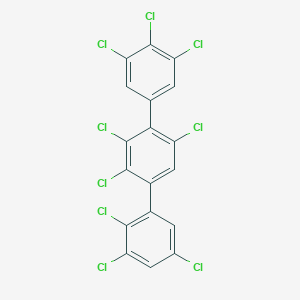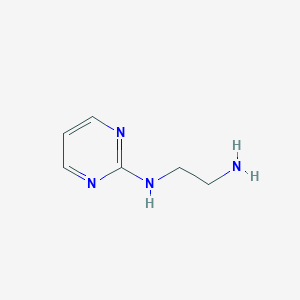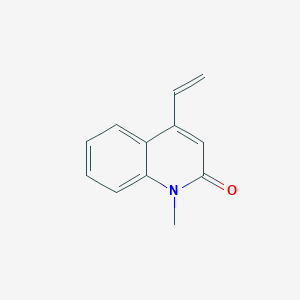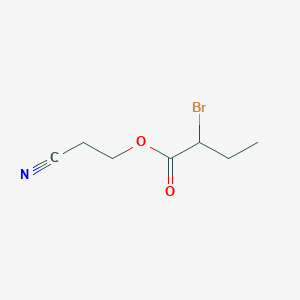
2-Cyanoethyl 2-bromobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoethyl 2-bromobutanoate is a chemical compound that belongs to the class of alpha-bromoesters. This compound is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2-Cyanoethyl 2-bromobutanoate involves the formation of a covalent bond between the alpha-bromoester group and the nucleophile. This reaction is catalyzed by a base such as triethylamine or pyridine. The resulting product is a highly reactive intermediate that can undergo further chemical reactions.
Efectos Bioquímicos Y Fisiológicos
2-Cyanoethyl 2-bromobutanoate has no known biochemical or physiological effects. However, it should be handled with care as it is a toxic and potentially hazardous chemical.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Cyanoethyl 2-bromobutanoate in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, this compound is highly toxic and should be handled with care. Additionally, it is not suitable for use in biological systems due to its potential toxicity.
Direcciones Futuras
There are several future directions for the use of 2-Cyanoethyl 2-bromobutanoate in scientific research. One potential application is in the synthesis of biologically active molecules such as peptides and nucleotides. Another potential application is in the development of fluorescent dyes and polymers. Additionally, this compound could be used as a reagent for the synthesis of novel materials with unique properties.
Conclusion:
In conclusion, 2-Cyanoethyl 2-bromobutanoate is a versatile and potentially useful compound in scientific research. It has been extensively used as a reagent for the synthesis of various organic compounds and has potential applications in the development of biologically active molecules and novel materials. However, it should be handled with care due to its toxicity and potential hazards.
Métodos De Síntesis
The synthesis of 2-Cyanoethyl 2-bromobutanoate involves the reaction between 2-bromobutanoic acid and cyanoacetic acid in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 50-60°C. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-Cyanoethyl 2-bromobutanoate has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a building block for the synthesis of biologically active molecules such as amino acids, peptides, and nucleotides. Additionally, this compound is used as a precursor for the synthesis of fluorescent dyes and polymers.
Propiedades
Número CAS |
131792-97-7 |
|---|---|
Nombre del producto |
2-Cyanoethyl 2-bromobutanoate |
Fórmula molecular |
C7H10BrNO2 |
Peso molecular |
220.06 g/mol |
Nombre IUPAC |
2-cyanoethyl 2-bromobutanoate |
InChI |
InChI=1S/C7H10BrNO2/c1-2-6(8)7(10)11-5-3-4-9/h6H,2-3,5H2,1H3 |
Clave InChI |
VKFYXILWSHKBMB-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OCCC#N)Br |
SMILES canónico |
CCC(C(=O)OCCC#N)Br |
Sinónimos |
Butanoic acid, 2-bromo-, 2-cyanoethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



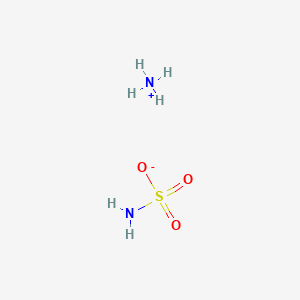

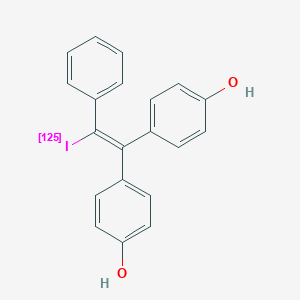
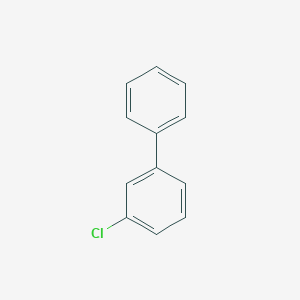
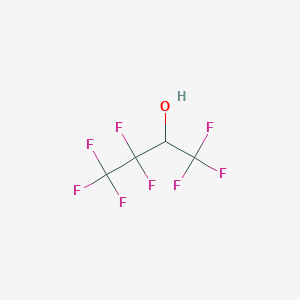
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)
